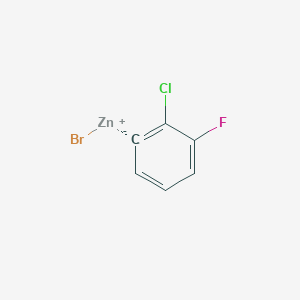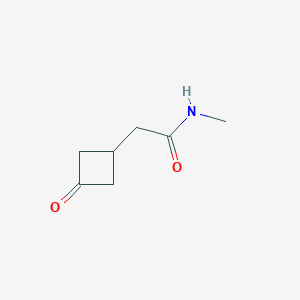
N-methyl-2-(3-oxocyclobutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(3-oxocyclobutyl)acetamide is an organic compound with the molecular formula C7H11NO2 It is a derivative of acetamide, featuring a cyclobutyl ring with a ketone group and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of N-methylacetamide with a cyclobutanone derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the amide to the ketone group of the cyclobutanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize by-products. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-methyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in N-methyl-2-(3-hydroxycyclobutyl)acetamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
N-methyl-2-(3-oxocyclobutyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme interactions and protein-ligand binding due to its amide functionality.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-methyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl ring and ketone group can participate in various non-covalent interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-methylacetamide: A simpler analogue without the cyclobutyl ring.
Cyclobutanone: Lacks the amide group but contains the cyclobutyl ring and ketone functionality.
N-methyl-2-(3-hydroxycyclobutyl)acetamide: A reduced form of the compound with a hydroxyl group instead of a ketone.
Uniqueness
N-methyl-2-(3-oxocyclobutyl)acetamide is unique due to the presence of both the cyclobutyl ring and the amide group, which confer distinct chemical and biological properties
特性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
N-methyl-2-(3-oxocyclobutyl)acetamide |
InChI |
InChI=1S/C7H11NO2/c1-8-7(10)4-5-2-6(9)3-5/h5H,2-4H2,1H3,(H,8,10) |
InChIキー |
FNDFDRAAQRXTAE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CC1CC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



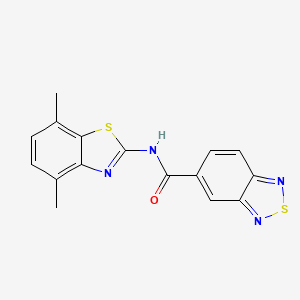
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)
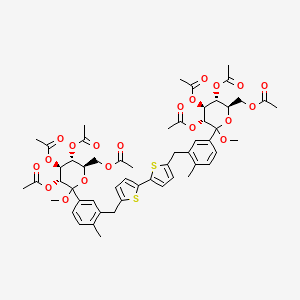
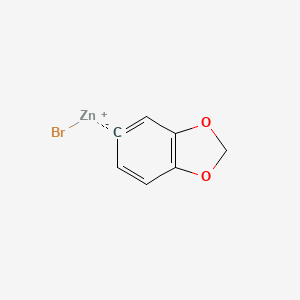
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)

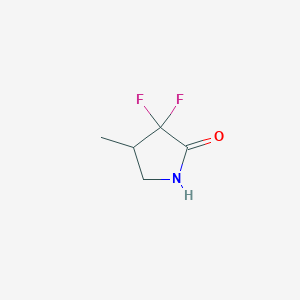
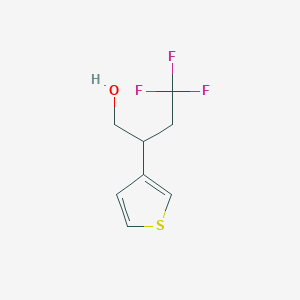
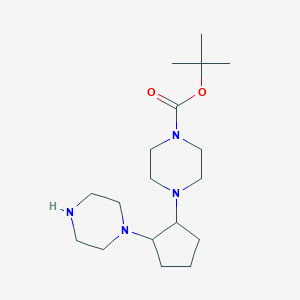
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)


